3-Chloro-4-(methylsulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

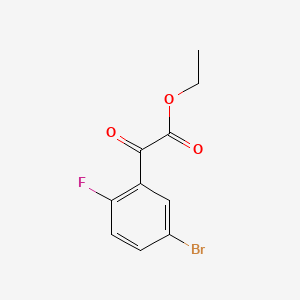

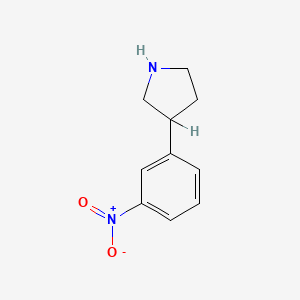

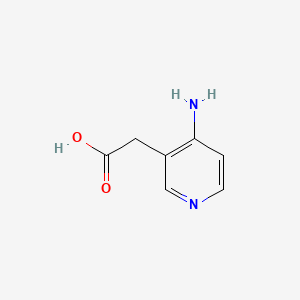

3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .Molecular Structure Analysis

The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .Wissenschaftliche Forschungsanwendungen

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” is used in organic synthesis . It can be involved in acylation reactions and sulfonylation reactions .

Results or Outcomes

Oxidation of Substituted Toluenes

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be produced from the oxidation of 2-chloro-4-(methylsulfonyl)toluene . This reaction is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .

Methods of Application

The oxidation is catalyzed by Cu(I) and HNO3, based on the recycling of NOx . The optimized reaction conditions are 160°C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, using 1.0 mol% CuI as catalyst .

Results or Outcomes

The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process. The NOx emission is 5% amount of the traditional process .

Synthesis of Benzobicyclon

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .

Results or Outcomes

Occupational Health

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria .

Results or Outcomes

Synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid . This compound has a molecular formula of C9H8BrClO4S and a molecular weight of 327.579 Da .

Results or Outcomes

Safety and Health Precautions

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria . This is not an application in the traditional sense, but rather an identification of a potential health risk associated with exposure to this compound.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)